Physicochemical Properties of Fenfangjine G: A Technical Guide
Physicochemical Properties of Fenfangjine G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji)[1]. This plant has a long history of use in Traditional Chinese Medicine for conditions such as rheumatism, inflammation, and diuretic needs[2]. As an active component of the Fangji Huangqi Tang (FHT) formulation, which is investigated for the treatment of nephrotic syndrome, Fenfangjine G is a compound of significant interest for its potential therapeutic applications[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of Fenfangjine G, detailed experimental protocols for their determination, and a visualization of its implicated biological signaling pathways.
Physicochemical Data
The experimental determination of all physicochemical properties for Fenfangjine G is not extensively documented in publicly available literature. The following table summarizes the available computed and basic experimental data.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | [3][4] |
| Molecular Weight | 433.5 g/mol | [3] |
| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | [3] |
| CAS Number | 205533-81-9 | [4] |
| Physical Form | Powder, Crystalline Solid | [4][5][6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Acetone | [5][7] |
| Storage Conditions | 2-8°C, protected from air and light | [5][6] |
| Computed XLogP3 | -0.1 | [3] |
| Predicted pKa | 9.63 ± 0.70 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Topological Polar Surface Area | 124 Ų | [3] |
Experimental Protocols
While specific experimental data for Fenfangjine G is sparse, the following are detailed standard methodologies for determining the key physicochemical properties of a powdered natural product like Fenfangjine G.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard and widely used technique for this determination[3][5][8].
Methodology:
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Sample Preparation: A small amount of the dry, powdered Fenfangjine G is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a small sample[8]. The tube is then inverted and tapped gently to pack the solid into the sealed end. The final packed height of the sample should be approximately 2-3 mm[8].
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus.
-
Measurement:
-
For an unknown compound, a rapid heating ramp (10-20°C per minute) is used to determine an approximate melting range[5].
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated to a temperature approximately 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute[5].
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (1-2°C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[9].
Methodology:
-
Preparation of a Saturated Solution: An excess amount of Fenfangjine G is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached[9].
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles[9].
-
Quantification: The concentration of Fenfangjine G in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification[9].
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds[4][10][11].
Methodology:
-
Sample Preparation: A solution of Fenfangjine G of known concentration (e.g., 1 mM) is prepared in water or a co-solvent system if solubility is low[4][11]. The ionic strength of the solution is kept constant using a background electrolyte like KCl[4].
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)[4]. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve[10]. For a basic compound like an alkaloid, the pH at which half of the compound is protonated corresponds to the pKa.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination[12][13].
Methodology:
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases[12].
-
Partitioning: A known amount of Fenfangjine G is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of Fenfangjine G in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Signaling Pathways
Fenfangjine G is an active constituent of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formula studied for its therapeutic effects on nephrotic syndrome. Research indicates that FHT exerts its effects by modulating key signaling pathways involved in inflammation and cell survival.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. In the context of nephrotic syndrome, its dysregulation can contribute to renal cell damage. FHT has been shown to exert a renoprotective effect by inhibiting this pathway, thereby reducing inflammation and apoptosis.
Caption: PI3K-Akt signaling pathway and the inhibitory role of Fenfangjine G (as part of FHT).
IL-13/STAT6 Signaling Pathway
The IL-13/STAT6 pathway is a key mediator of Th2-driven inflammation, which is implicated in the pathogenesis of certain kidney diseases. IL-13 signaling through its receptor leads to the activation of STAT6, which then translocates to the nucleus to regulate the transcription of inflammatory genes.
Caption: IL-13/STAT6 signaling pathway potentially modulated by Fenfangjine G (as part of FHT).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the logP of Fenfangjine G using the shake-flask method.
Caption: Workflow for experimental logP determination using the shake-flask method.
Conclusion
Fenfangjine G is a promising natural product with potential therapeutic applications, particularly in the context of kidney disease. While comprehensive experimental data on its physicochemical properties are still forthcoming, this guide provides the currently available information and outlines the standard methodologies for its full characterization. The elucidation of its role in modulating the PI3K-Akt and IL-13/STAT6 signaling pathways offers a solid foundation for further mechanistic studies and drug development efforts. It is recommended that future research prioritize the experimental determination of the key physicochemical parameters outlined herein to build a more complete profile of this important alkaloid.
References
- 1. Stephania tetrandra S. Moore| BioCrick [biocrick.com]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. enamine.net [enamine.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
